Product packaging for Bis(perfluorooctyl)itaconate(Cat. No.:CAS No. 243977-25-5)

Bis(perfluorooctyl)itaconate

Cat. No.: B3254758
CAS No.: 243977-25-5
M. Wt: 966.2 g/mol
InChI Key: FJDNRGZXGFXROS-UHFFFAOYSA-N
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Description

Contextualization of Perfluorinated Monomers in Contemporary Polymer Science

Perfluorinated and polyfluorinated alkyl substances (PFAS) are a class of synthetic organic compounds characterized by a carbon backbone in which hydrogen atoms are partially or fully replaced by fluorine atoms. nih.govitrcweb.org The carbon-fluorine bond is exceptionally strong and stable, imparting remarkable properties to materials derived from these monomers. nih.gov These properties include high thermal and chemical resistance, low surface energy, and both hydrophobic (water-repelling) and oleophobic (oil-repelling) characteristics. onyxcoating.comfraunhofer.de

In contemporary polymer science, perfluorinated monomers are crucial for creating high-performance polymers with applications in diverse and demanding fields. itrcweb.org These polymers are used in everything from advanced coatings and aerospace components to medical devices and electronics. itrcweb.org The incorporation of perfluoroalkyl moieties into a polymer structure can significantly enhance its durability and resistance to harsh environments. nih.gov The unique surface properties of fluorinated polymers are of particular interest, leading to the development of materials that are self-cleaning, anti-fouling, and have low friction. onyxcoating.com Bis(perfluorooctyl)itaconate, with its two long perfluorooctyl chains, is a prime example of a monomer designed to impart these desirable surface characteristics to a polymer.

Historical Development and Emerging Significance of this compound Research

The history of this compound is rooted in two parallel streams of chemical research: the development of per- and polyfluoroalkyl substances (PFAS) and the investigation of itaconic acid as a bio-based polymer building block.

The field of PFAS chemistry began in the late 1930s, with commercial production scaling up in the 1950s. itrcweb.org This era saw the development of major manufacturing processes like electrochemical fluorination and fluorotelomerization, which enabled the synthesis of a wide array of fluorinated compounds. itrcweb.org These materials quickly found use due to their unique properties of being resistant to heat, water, and oil. itrcweb.org

Concurrently, itaconic acid, first discovered in 1837 as a product of the thermal decomposition of citric acid, was being explored as a monomer. mdpi.com The first polymerization of an itaconic acid ester was reported in 1873. mdpi.com In the 20th century, the biotechnological production of itaconic acid via fermentation using microorganisms like Aspergillus terreus made it a readily available, bio-based chemical. mdpi.commdpi.com This has positioned it as a sustainable alternative to petroleum-based acrylic and methacrylic acids. mdpi.commdpi.com

The convergence of these two fields led to the synthesis of fluorinated itaconate monomers, including this compound. While the exact date of its first synthesis is not widely documented, patents from the early 2000s began to mention this compound as a potential monomer for creating specialized polymeric biomaterials and other functional polymers. google.comgoogle.com Its emerging significance lies in its ability to combine the desirable properties of both the itaconate group, which offers a platform for polymerization, and the perfluorooctyl chains, which provide extreme hydrophobicity. researchgate.net

Current Research Trajectories and Academic Relevance in Materials Chemistry

Current research involving this compound and similar perfluorinated monomers is heavily focused on the development of advanced functional materials, particularly for surface modification. The primary academic relevance of this compound is in the creation of superhydrophobic and oleophobic surfaces. i.moscow

One of the key research findings has been the use of itaconate diesters with perfluorooctyl segments in copolymerization reactions. For instance, this compound can be copolymerized with common monomers like styrene (B11656). researchgate.net This process results in fluoroalkyl-enriched copolymers that can be used to create highly hydrophobic coatings. researchgate.net Research has demonstrated that such coatings can achieve water contact angles of over 120°, indicating excellent water repellency. researchgate.net

The general polymerization of itaconic acid derivatives can be challenging due to the steric hindrance of the monomer, which can lead to slow reaction rates. researchgate.net However, copolymerization is often more successful and allows for the tailoring of polymer properties. researchgate.net

The academic relevance of this compound is tied to several key areas of materials chemistry:

Advanced Coatings: Creating robust, self-cleaning, and anti-corrosion surfaces for a variety of substrates. onyxcoating.comfraunhofer.de

Biomaterials: Designing biocompatible materials with controlled surface properties to minimize biofouling. google.comgoogle.com

Functional Polymers: Developing new polymers with tailored thermal, chemical, and surface properties for specialized applications.

The table below summarizes some of the key research findings and potential applications for polymers incorporating this compound.

Research AreaFinding/ApplicationReference
Hydrophobic Coatings Copolymerization with styrene produces fluoroalkyl-enriched polymers. researchgate.net
Coatings achieve water contact angles greater than 120°. researchgate.net
Polymeric Biomaterials Mentioned as a monomer for creating polymeric biomaterials. google.comgoogle.com
Superhydrophobic Surfaces Component in creating superhydrophobic and oleophobic surfaces. i.moscow

While specific data on the homopolymer of this compound is scarce, its properties can be inferred from its structure. The long perfluorooctyl chains would dominate the polymer's characteristics, likely resulting in a material with a very low coefficient of friction, high thermal and chemical stability, and extreme hydrophobicity.

The table below presents some physicochemical properties of itaconate esters, providing context for this compound. Specific experimental data for this compound is not widely available in the literature.

CompoundBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
Diethyl Itaconate2281.051.4370 - 1.4400
Dibutyl Itaconate2840.9851.444
This compound Not AvailableNot AvailableNot Available

Data for Diethyl Itaconate from chemicalbook.com and for Dibutyl Itaconate from chemicalbook.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H4F34O4 B3254758 Bis(perfluorooctyl)itaconate CAS No. 243977-25-5

Properties

IUPAC Name

bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-methylidenebutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H4F34O4/c1-3(5(57)59-21(54,55)17(44,45)13(36,37)9(28,29)7(24,25)11(32,33)15(40,41)19(49,50)51)2-4(56)58-20(52,53)16(42,43)12(34,35)8(26,27)6(22,23)10(30,31)14(38,39)18(46,47)48/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDNRGZXGFXROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H4F34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90896116
Record name Bis(heptadecafluorooctyl) 2-methylidenebutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243977-25-5
Record name 1,4-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-methylenebutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243977-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(heptadecafluorooctyl) 2-methylidenebutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis Perfluorooctyl Itaconate Monomer

Esterification Reaction Pathways and Process Optimizations

The synthesis of Bis(perfluorooctyl)itaconate can be approached through two main esterification pathways: direct esterification and transesterification. Each of these routes presents unique advantages and challenges, particularly concerning reaction kinetics, equilibrium limitations, and catalyst selection.

Direct esterification, specifically the Fischer-Speier esterification, is a primary method for synthesizing esters. rsc.orgmasterorganicchemistry.com This acid-catalyzed reaction involves the direct condensation of a carboxylic acid with an alcohol. libretexts.org In the case of this compound, this involves the reaction of itaconic acid with two equivalents of 1H,1H,2H,2H-perfluorooctan-1-ol.

The reaction is an equilibrium process, and to achieve high yields of the desired diester, the equilibrium must be shifted towards the product side. chemistrysteps.com This is typically accomplished by either using a large excess of one of the reactants or by removing the water that is formed as a byproduct. organic-chemistry.org Given the high value of the perfluorinated alcohol, it is more common to focus on the removal of water through methods such as azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

Catalytic Considerations: The choice of catalyst is paramount in direct esterification. Strong acids are typically required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. chemistrysteps.com Commonly used catalysts include:

Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are conventional and effective catalysts for Fischer esterification. organic-chemistry.org

Lewis Acids: Lewis acids such as scandium(III) triflate, hafnium(IV), and zirconium(IV) salts have also been shown to be effective catalysts for esterification reactions. rsc.org

Heterogeneous Catalysts: To simplify catalyst removal and recycling, solid acid catalysts are often employed. These include ion-exchange resins like Amberlyst-15, zeolites, and heteropoly acids. nih.govnih.gov These catalysts offer the advantage of being easily separated from the reaction mixture by filtration. nih.gov

The selection of the appropriate catalyst depends on factors such as reaction temperature, the desired reaction rate, and the need for catalyst recyclability in an industrial setting.

Table 1: Comparison of Catalysts for Itaconic Acid Esterification

Catalyst Type Examples Advantages Disadvantages
Homogeneous Brønsted Acids Sulfuric acid, p-Toluenesulfonic acid High catalytic activity, low cost Difficult to separate from the reaction mixture, can cause corrosion
Homogeneous Lewis Acids Scandium(III) triflate, Zirconium(IV) salts High activity, milder reaction conditions Higher cost, potential for metal contamination

| Heterogeneous Acid Catalysts | Amberlyst-15, Zeolites, Heteropoly acids | Easy separation and recyclability, reduced corrosion | Potentially lower activity than homogeneous catalysts, may require higher temperatures |

An alternative route to this compound is through transesterification. This process involves the reaction of a readily available itaconate diester, such as dimethyl itaconate, with 1H,1H,2H,2H-perfluorooctan-1-ol in the presence of a catalyst. mdpi.com The driving force for this reaction is typically the removal of the more volatile alcohol byproduct (in this case, methanol) by distillation.

Catalytic Approaches: Transesterification can be catalyzed by both acids and bases. Common catalysts include:

Titanium(IV) alkoxides: Compounds like titanium(IV) butoxide are effective catalysts for transesterification. mdpi.com

Organotin compounds: While effective, their use is often limited due to toxicity concerns.

Enzymes: Lipases, such as Candida antarctica lipase B (CalB), can be used as biocatalysts for transesterification under milder conditions, which can be advantageous for preventing side reactions. mdpi.com

Purification Techniques and Strategies for Monomer Preparation

Following the synthesis, the crude this compound monomer must be purified to remove unreacted starting materials, catalyst residues, and any byproducts. The high purity of the monomer is crucial for subsequent polymerization reactions, as impurities can adversely affect the properties of the final polymer.

Distillation: Due to its expected high boiling point, purification of this compound by distillation would likely require vacuum distillation to prevent thermal decomposition. Fractional distillation under reduced pressure can be effective in separating the desired diester from lower-boiling point impurities such as unreacted alcohols and monoesters.

Crystallization: Crystallization is another powerful purification technique, particularly for solid monomers. This method relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. A suitable solvent would be one in which the monomer is sparingly soluble at low temperatures but highly soluble at elevated temperatures. By dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, crystals of the pure monomer can be formed and then isolated by filtration.

For achieving very high purity, chromatographic techniques are often employed.

Column Chromatography: This is a common laboratory-scale purification method. A solution of the crude product is passed through a column packed with a stationary phase, such as silica gel or alumina. An appropriate solvent or solvent mixture (the mobile phase) is used to elute the components of the mixture at different rates based on their polarity and affinity for the stationary phase. For a fluorinated, relatively nonpolar compound like this compound, a nonpolar eluent system would likely be effective.

Preparative High-Performance Liquid Chromatography (HPLC): For even higher purity or for the separation of closely related isomers, preparative HPLC can be utilized. This technique uses a high-pressure pump to pass the mobile phase through a column packed with smaller particles, resulting in a much higher resolution than standard column chromatography.

Scale-Up Considerations and Process Engineering in Monomer Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of various process engineering principles to ensure safety, efficiency, and economic viability.

Key considerations for scale-up include:

Reactor Design: The choice of reactor material is critical to prevent corrosion, especially when using strong acid catalysts. Glass-lined or stainless steel reactors are common choices. The reactor must also be equipped with efficient agitation to ensure proper mixing of the reactants and catalyst, as well as a robust heating and cooling system to maintain the optimal reaction temperature.

Heat Management: Esterification reactions are typically exothermic. On a large scale, the heat generated must be effectively removed to prevent temperature runaways and potential side reactions.

Catalyst Recovery and Recycling: For economic and environmental reasons, the recovery and reuse of the catalyst are important. Heterogeneous catalysts are advantageous in this regard as they can be easily separated by filtration. For homogeneous catalysts, separation may involve neutralization and extraction, which can generate waste streams.

Process Control and Automation: To ensure consistent product quality and safe operation, industrial-scale production relies on process control and automation. This includes monitoring and controlling key parameters such as temperature, pressure, reactant feed rates, and pH.

Downstream Processing: The purification steps, such as distillation and crystallization, must also be scaled up. This involves the design and operation of large-scale distillation columns and crystallizers. The efficiency of these separation processes is critical to achieving the required monomer purity at an industrial scale.

Polymerization Science of Bis Perfluorooctyl Itaconate

Homopolymerization Studies of Bis(perfluorooctyl)itaconate

Free Radical Polymerization Kinetics and Mechanistic Investigations

No published data is available on the free radical polymerization kinetics and mechanistic investigations of this compound.

Controlled Radical Polymerization Techniques for Polymer Architecture Control

There is no available research on the RAFT polymerization of this compound.

There is no available research on the ATRP of this compound.

Advanced Materials Science Applications of Bis Perfluorooctyl Itaconate Polymers

Development of Functional Coatings and Surface Engineering

The incorporation of perfluoroalkyl chains into a polymer backbone is a well-established strategy for creating low-surface-energy coatings. rsc.orgresearchgate.net Polymers of Bis(perfluorooctyl)itaconate would be expected to form surfaces with exceptional water and oil repellency, making them highly suitable for functional coatings and surface engineering applications.

Polymers containing perfluoroalkyl side chains, such as perfluoroalkyl acrylates, are known to migrate to the polymer-air interface, creating a fluorine-rich surface even at low concentrations in a polymer blend. dntb.gov.uapku.edu.cn This self-assembly behavior is a key strategy for surface modification. A similar mechanism can be postulated for polymers of this compound, where the long fluorinated side chains would orient themselves away from the bulk material to lower the surface energy.

Research on fluoroalkyl acrylate (B77674) polymers has demonstrated that the length and structure of the perfluoroalkyl group significantly influence the surface properties of the resulting coating. rsc.org Longer side chains, such as the perfluorooctyl groups in this compound, are generally associated with more pronounced hydrophobic and oleophobic properties. The resulting surfaces would be expected to exhibit high static contact angles with both water and oils, leading to anti-fouling and easy-to-clean characteristics.

Table 1: Comparison of Surface Properties of Analogous Fluorinated Polymer Coatings

Polymer System Water Contact Angle (°) Oil Contact Angle (°) Surface Energy (mN/m)
Poly(methyl methacrylate) 70-75 <10 38-41
Perfluoroalkyl Acrylate Copolymer 110-120 70-80 10-15
Polytetrafluoroethylene (PTFE) 108-112 60-70 18-19

Data for hypothetical polymer are extrapolated based on trends observed in related fluorinated polymers.

The properties of this compound polymers would allow for their integration into multi-functional coating systems. For instance, they could be used as an additive to conventional coating formulations to impart surface-specific properties without altering the bulk characteristics of the coating. paint.org The itaconate backbone also offers potential for further chemical modification, allowing for the introduction of other functional groups to create coatings with a combination of properties, such as anti-fouling and anti-microbial characteristics. rsc.orgmdpi.com

In the development of durable and weather-resistant coatings, fluoropolymers are highly valued for their chemical inertness and resistance to UV degradation. paint.org Polymers of this compound would likely share these characteristics, making them suitable for outdoor applications where long-term performance is critical.

Membranes and Separation Technologies

Perfluorinated polymers are of significant interest in membrane technology due to their high gas permeability and chemical stability. mdpi.comresearchgate.netpatsnap.com The incorporation of bulky, fluorine-rich side chains can disrupt polymer chain packing, leading to an increase in fractional free volume and enhanced gas transport properties.

Amorphous perfluorinated polymers have been extensively studied for gas separation applications. nih.govresearchgate.net These materials often exhibit high permeability for gases such as oxygen, nitrogen, and carbon dioxide. While direct data for poly(this compound) is unavailable, it is reasonable to infer that a polymer with such large fluorinated side chains would possess a high fractional free volume, a key determinant of gas permeability.

The design of membranes for specific gas separations often involves a trade-off between permeability and selectivity. The chemical structure of the itaconate backbone, combined with the properties of the perfluorooctyl side chains, could offer a unique balance of these properties.

Table 2: Gas Permeability Data for Selected Perfluorinated Polymers

Polymer O₂ Permeability (Barrer) N₂ Permeability (Barrer) CO₂ Permeability (Barrer) O₂/N₂ Selectivity
Teflon® AF 2400 1100 480 2700 2.3
Hyflon® AD 60X 140 40 400 3.5

1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)

The low surface energy and chemical resistance of perfluorinated polymers also make them candidates for liquid-phase separation processes, such as pervaporation and membrane contactor applications. The hydrophobic and oleophobic nature of a poly(this compound) membrane could be advantageous in separating organic compounds from aqueous streams or for applications requiring resistance to harsh chemical environments.

Emulsion and Dispersion Stabilization Mechanisms Using this compound-Based Materials

Fluorinated surfactants are known for their exceptional ability to stabilize emulsions and dispersions, particularly in fluorinated systems. researchgate.netintersurfchem.comrsc.org While this compound is a monomer, its polymerized or oligomerized forms could function as effective stabilizers.

The mechanism of stabilization would rely on the amphiphilic nature of the polymer, where the perfluorooctyl chains would orient into a non-polar phase (e.g., a fluorinated oil) while the more polar polymer backbone would remain in the continuous phase (e.g., water or a polar organic solvent). This would create a protective layer around the dispersed droplets, preventing coalescence.

In emulsion polymerization, fluorinated surfactants are often used to stabilize the growing polymer particles. mdpi.comgoogle.com Polymerizable surfactants, or "surfmers," which contain a polymerizable group, can be covalently incorporated into the polymer particles, leading to enhanced stability. This compound itself could potentially act as a surfmer in certain polymerization systems, with its double bond participating in the polymerization while the perfluoroalkyl chains provide steric stabilization.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Diethyl itaconate
Dibutyl itaconate
Perfluoroalkyl acrylate
Polytetrafluoroethylene (PTFE)

Self-Assembly Behavior of this compound-Based Block Copolymers

The self-assembly of block copolymers is a powerful strategy for creating highly ordered nanostructures. While direct studies on the self-assembly of this compound-based block copolymers are not extensively documented in publicly available literature, the behavior of analogous fluorinated and itaconate-containing block copolymers provides significant insights into their expected properties. The unique chemical nature of the perfluorooctyl side chains and the itaconate backbone would likely lead to distinct self-assembly characteristics in both bulk and solution.

Fluorinated polymers are known for their strong tendency to phase separate from non-fluorinated polymer blocks due to the high incompatibility and low surface energy of the fluorinated segments. This strong segregation strength, often quantified by a large Flory-Huggins interaction parameter (χ), drives the formation of well-defined microphase-separated structures such as spheres, cylinders, lamellae, and more complex morphologies. In a block copolymer containing a poly(this compound) block, the long perfluorooctyl side chains would create a highly fluorinated, rigid domain. When paired with a contrasting, more flexible, and non-fluorinated block (e.g., polystyrene, poly(methyl methacrylate)), this would result in sharp interfaces and highly ordered nanostructures. The bulky nature of the this compound monomer unit would also influence the packing parameter of the block copolymer, potentially favoring the formation of curved interfaces and, consequently, spherical or cylindrical morphologies.

In solution, amphiphilic block copolymers containing a hydrophobic poly(this compound) block and a hydrophilic block would be expected to self-assemble into a variety of morphologies, including micelles, vesicles, and other complex aggregates. The hydrophobic and lipophobic nature of the perfluorooctyl chains would be the primary driving force for this assembly in aqueous media. The resulting core-shell structures would have a dense, fluorinated core and a solvated corona formed by the hydrophilic block. The specific morphology would be influenced by factors such as the block copolymer composition, molecular weight, and the solvent system used. For instance, block copolymers with a larger hydrophilic block would likely form spherical micelles, while those with a larger hydrophobic fluorinated block might favor the formation of vesicles or worm-like micelles.

Biomaterial Design and Engineering Using this compound Polymers

The unique properties of fluorinated polymers and the biocompatibility of itaconate-based polymers suggest that poly(this compound) could be a valuable component in the design of advanced biomaterials. The incorporation of perfluorooctyl chains can impart desirable characteristics such as hydrophobicity, chemical inertness, and potentially, anti-fouling properties.

Polymer Architectures for Carrier Systems

Polymers based on this compound are promising candidates for the development of sophisticated drug delivery systems. The highly hydrophobic and lipophobic nature of the perfluorooctyl side chains makes them suitable for encapsulating hydrophobic drugs and imaging agents. In the form of nanoparticles or micelles, a core of poly(this compound) could serve as a reservoir for these therapeutic payloads, protecting them from degradation in the physiological environment and controlling their release.

The covalent attachment of fluorine to the polymer backbone can enhance the stability of the carrier system and prolong its circulation time in the bloodstream. Furthermore, the presence of fluorine atoms allows for non-invasive tracking of the carrier system in vivo using ¹⁹F Magnetic Resonance Imaging (MRI), providing a theranostic platform for simultaneous drug delivery and imaging. Copolymers of this compound with hydrophilic monomers like poly(ethylene glycol) (PEG) could be synthesized to create amphiphilic structures that self-assemble into core-shell nanoparticles with a stealthy PEG corona, reducing opsonization and clearance by the reticuloendothelial system.

Itaconic acid and its derivatives are also being explored for their intrinsic immunomodulatory properties. Polymers that can release itaconate or its derivatives upon degradation could potentially modulate the immune response at the site of drug delivery, which is particularly relevant in the context of cancer therapy and inflammatory diseases.

Polymer ArchitecturePotential Application in Carrier SystemsKey Features
Amphiphilic Block CopolymersCore-shell nanoparticles for hydrophobic drug delivery and ¹⁹F MRI.Self-assembly into micelles/vesicles, high drug loading capacity, imaging capability.
Copolymers with PEGLong-circulating "stealth" nanoparticles.Reduced protein adsorption, prolonged systemic circulation.
Biodegradable Itaconate PolyestersControlled release systems with immunomodulatory potential.Release of bioactive itaconate upon degradation.

Scaffolding for Tissue Engineering Applications

In the field of tissue engineering, scaffolds provide a temporary, three-dimensional framework that supports cell adhesion, proliferation, and differentiation to promote tissue regeneration. While specific studies on poly(this compound) for this application are not available, the properties of fluorinated and itaconate-based polymers suggest their potential utility.

The hydrophobicity imparted by the perfluorooctyl groups could be advantageous in creating scaffolds with controlled surface properties that can influence protein adsorption and subsequent cell attachment. While excessive hydrophobicity can sometimes hinder cell adhesion, surface modification techniques or copolymerization with hydrophilic monomers could be employed to tailor the surface chemistry for optimal cell-material interactions.

Itaconate-based polyesters are being investigated as biodegradable materials for tissue engineering. A scaffold made from a copolymer containing this compound could be designed to degrade at a rate that matches the formation of new tissue. The release of itaconic acid or its derivatives during degradation could also have beneficial effects, such as modulating inflammation in the tissue regeneration microenvironment.

The processability of the polymer is also a critical factor in scaffold fabrication. Techniques like electrospinning, 3D printing, and freeze-drying are commonly used to create porous scaffold architectures. The solubility and melt-processing characteristics of poly(this compound) would need to be investigated to determine its suitability for these fabrication methods.

Nanostructured Materials and Colloidal Systems

The creation of well-defined nanostructured materials and stable colloidal systems is a cornerstone of advanced materials science. The unique properties of this compound make its polymers intriguing candidates for these applications.

The strong tendency of perfluorinated chains to phase separate can be harnessed to create a variety of nanostructured materials. For instance, thin films of block copolymers containing a poly(this compound) segment could self-assemble into highly ordered arrays of domains with nanoscale dimensions. These patterned surfaces could find applications in areas such as nano-lithography, high-density data storage, and the creation of surfaces with controlled wetting and adhesion properties.

In the form of colloidal dispersions, nanoparticles of poly(this compound) or its copolymers could exhibit interesting behaviors. The low surface energy of the fluorinated chains would likely lead to the formation of stable, non-aggregating nanoparticles in certain solvent systems. These fluorinated colloids could be used as coatings to create superhydrophobic and oleophobic surfaces.

Furthermore, the incorporation of this compound into polymer particles could lead to the formation of structured colloids with, for example, a fluorinated core and a more conventional polymer shell. Such particles could serve as building blocks for more complex hierarchical structures or as Pickering emulsifiers for the stabilization of emulsions.

Integration into Composites and Hybrid Materials

The integration of polymers into composites and hybrid materials is a common strategy to enhance their properties and create materials with new functionalities. Poly(this compound) could be a valuable component in such materials.

As a matrix material, a polymer of this compound could be reinforced with various fillers, such as carbon nanotubes, graphene, or inorganic nanoparticles. The resulting composites would be expected to exhibit a combination of the properties of the polymer matrix (e.g., chemical resistance, low friction) and the reinforcing filler (e.g., high strength, electrical conductivity). The key to achieving optimal properties in such composites lies in ensuring good adhesion between the polymer matrix and the filler. Surface modification of the filler may be necessary to improve its compatibility with the highly fluorinated polymer.

In the context of hybrid materials, the itaconate backbone offers possibilities for further chemical modification. The double bond in the itaconate unit could potentially be used for cross-linking or for grafting other molecules onto the polymer chain, opening up avenues for the creation of functional hybrid materials with tailored properties.

Material TypePotential Role of Poly(this compound)Anticipated Properties
Polymer CompositesMatrix or filler.Enhanced mechanical strength, chemical resistance, low friction.
Hybrid MaterialsFunctional component for surface modification.Hydrophobicity, oleophobicity, stain resistance.
Cross-linked NetworksCross-linkable polymer via the itaconate double bond.Improved thermal stability and solvent resistance.

Environmental Science and Analytical Chemistry Perspectives

Environmental Fate and Transport Mechanisms of Bis(perfluorooctyl)itaconate and its Derivatives

There is a significant knowledge gap regarding how this compound behaves and persists in the environment.

Degradation Pathways in Environmental Matrices

No studies were identified that investigate the degradation of this compound through processes such as hydrolysis, photolysis, or biodegradation. The stability of the perfluorooctyl chains suggests potential resistance to degradation, a characteristic of many per- and polyfluoroalkyl substances (PFAS). However, without specific experimental data, the susceptibility of the itaconate ester linkage to breakdown remains unknown.

Analytical Method Development for Detection and Quantification

The lack of dedicated analytical methods for this compound hinders the ability to conduct environmental monitoring and toxicological studies. While general methods for PFAS analysis exist, their applicability to this specific compound has not been documented.

Spectroscopic Techniques for Characterization and Quantification

No published nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry data for this compound could be located. Such data would be fundamental for its structural confirmation and for developing quantitative analytical methods.

Chromatographic Separation Methods

There are no established gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods specifically designed for the separation and detection of this compound. The development of such methods would be a prerequisite for assessing its presence in environmental samples.

Advanced Detection Strategies in Complex Environmental Samples

In the absence of basic analytical methods, no advanced strategies for the detection of this compound in complex matrices like sediment, biota, or wastewater have been developed.

Life Cycle Assessment Methodologies for this compound Production and Application

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product, process, or service throughout its entire life cycle. life-source.se For this compound, a fluorinated polymer, a comprehensive LCA would encompass all stages from the extraction of raw materials, through chemical synthesis and manufacturing, to its use in various applications and, finally, its end-of-life disposal or recycling. The internationally recognized framework for conducting an LCA is provided by the ISO 14040 and ISO 14044 standards, which structure the assessment into four distinct, iterative phases. ecochain.comre-flow.io

Goal and Scope Definition (ISO 14040/14044)

The initial and most critical phase of an LCA is the definition of its goal and scope. re-flow.io This step establishes the purpose of the study, the intended audience, and the specific questions the LCA aims to answer. For this compound, the goal could be to identify the environmental hotspots in its production process, to compare its environmental performance with that of alternative chemicals, or to inform product developers on how to improve its environmental profile.

The scope of the LCA defines the system boundaries, the functional unit, and the allocation procedures. mdpi.com The system boundaries determine which life cycle stages and processes are included in the assessment. Common system boundaries include:

Cradle-to-gate: This assessment includes all processes from the extraction of raw materials to the point where the finished this compound leaves the manufacturing facility. icca-chem.org

Cradle-to-grave: This is a more comprehensive assessment that includes the entire life cycle, from raw material extraction through production, use, and final disposal. icca-chem.org

Gate-to-gate: This type of assessment focuses on a single stage of the life cycle, such as the manufacturing of the compound itself. mdpi.com

The functional unit is a quantified measure of the function of the product system and serves as a reference to which all inputs and outputs are related. For this compound, a suitable functional unit could be, for example, "1 kg of this compound produced" or "the surface treatment of 1 square meter of textile to achieve a specific level of water repellency."

Life Cycle Inventory (LCI)

The Life Cycle Inventory (LCI) phase involves the collection of data on all the inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste; co-products) for each process within the system boundaries. acs.org Due to the lack of publicly available, specific LCI data for this compound, a hypothetical inventory would need to be compiled based on the stoichiometry of its synthesis and data from similar chemical manufacturing processes.

The synthesis of this compound would likely involve the esterification of itaconic acid with a perfluorooctyl alcohol. The production of itaconic acid is often achieved through the fermentation of carbohydrates like glucose or starch. mdpi.com The perfluorooctyl precursor would be synthesized through fluorination processes. A simplified, hypothetical LCI for the cradle-to-gate production of 1 kg of this compound is presented in the table below. It is important to note that this table is illustrative and not based on actual industrial data for this specific compound.

Hypothetical Life Cycle Inventory for the Cradle-to-Gate Production of 1 kg of this compound
CategoryInput/OutputQuantityUnit
Inputs (Raw Materials)Itaconic Acid0.15kg
Perfluorooctyl Alcohol0.95kg
Catalyst (e.g., Sulfuric Acid)0.02kg
Solvent (e.g., Toluene)1.5kg
Inputs (Energy)Electricity25kWh
Natural Gas150MJ
Steam50kg
Outputs (Emissions to Air)Carbon Dioxide (CO₂)15kg
Volatile Organic Compounds (VOCs)0.1kg
Fluorinated Compounds (unreacted precursors, byproducts)0.01kg
Outputs (Emissions to Water)Wastewater100L
Chemical Oxygen Demand (COD)0.5kg
Outputs (Waste)Solid Waste (e.g., spent catalyst)0.05kg
Solvent Waste0.2kg

Life Cycle Impact Assessment (LCIA)

The Life Cycle Impact Assessment (LCIA) phase evaluates the potential environmental impacts of the inputs and outputs identified in the LCI. mdpi.com This is achieved by translating the LCI data into a set of environmental impact indicators. The selection of impact categories should be comprehensive to avoid problem-shifting between different environmental concerns. acs.org For a PFAS compound like this compound, key impact categories would include:

Global Warming Potential (GWP): The contribution to climate change, measured in kg CO₂ equivalents.

Ozone Depletion Potential (ODP): The potential to deplete the stratospheric ozone layer.

Acidification Potential (AP): The potential to cause acid rain, measured in kg SO₂ equivalents.

Eutrophication Potential (EP): The potential to cause excessive nutrient enrichment in water bodies, measured in kg N equivalents.

Photochemical Ozone Creation Potential (POCP): The potential to form ground-level ozone (smog).

Human Toxicity Potential: The potential harm to human health.

Ecotoxicity Potential: The potential harm to aquatic and terrestrial ecosystems.

Given the persistent, bioaccumulative, and toxic (PBT) nature of many PFAS compounds, the human and ecotoxicity potentials would be of particular importance in the LCIA of this compound. nih.gov Specialized impact assessment frameworks have been proposed for PFAS to better characterize their long-term fate and effects. nih.gov

The following table provides a conceptual illustration of the types of results an LCIA might generate for the hypothetical production of 1 kg of this compound.

Conceptual Life Cycle Impact Assessment Results for the Production of 1 kg of this compound
Impact CategoryUnitHypothetical Impact Score
Global Warming Potential (100 years)kg CO₂ eq.25.0
Acidification Potentialkg SO₂ eq.0.12
Eutrophication Potentialkg N eq.0.05
Human Toxicity Potential (non-cancer)CTUh1.5 x 10⁻⁶
Freshwater Ecotoxicity PotentialCTUe350

Interpretation

For this compound, the interpretation phase would likely highlight the significant contributions of energy consumption during production to the global warming potential. Furthermore, the use of fluorinated precursors and the potential for their release would be a critical point of concern regarding ecotoxicity and human health impacts. The interpretation would also address the limitations of the study, such as data gaps and uncertainties, and could suggest areas for further research and data collection.

Theoretical and Computational Chemistry of Bis Perfluorooctyl Itaconate

Molecular Modeling and Electronic Structure Calculations

No dedicated studies on the molecular modeling or electronic structure of Bis(perfluorooctyl)itaconate were identified.

Density Functional Theory (DFT) Studies on Reactivity and Structure

There are no published Density Functional Theory (DFT) studies that specifically investigate the reactivity and molecular structure of this compound. Such studies would be invaluable for understanding the electron distribution, orbital energies (HOMO/LUMO), and potential reaction pathways of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

A search for conformational analysis and molecular dynamics (MD) simulations of this compound yielded no specific results. These computational methods are crucial for exploring the molecule's flexibility, stable conformations, and its behavior in different environments over time, which are key factors influencing its macroscopic properties.

Polymerization Kinetics Simulations and Prediction Models

There is an absence of research focused on the simulation and predictive modeling of the polymerization kinetics of this compound. While studies exist for other itaconate monomers, the influence of the long perfluorooctyl chains on the polymerization process of this specific monomer has not been computationally modeled.

Structure-Property Relationship Predictions at the Molecular and Macroscopic Levels

No computational studies predicting the structure-property relationships of this compound at either the molecular or macroscopic level were found. Quantitative Structure-Property Relationship (QSPR) models, which are often used for per- and polyfluoroalkyl substances (PFAS), have not been specifically developed or applied to this compound. stanford.edu Such models would be instrumental in predicting physical, chemical, and material properties based on its molecular structure.

Future Directions and Emerging Research Avenues

Sustainable Synthesis Routes and Green Chemistry Principles for Bis(perfluorooctyl)itaconate

The synthesis of specialty chemical compounds like this compound is increasingly being scrutinized through the lens of green chemistry. Future research will likely prioritize the development of more sustainable and environmentally friendly synthetic methods.

Key Research Objectives:

Bio-based Itaconic Acid: A primary focus will be the utilization of itaconic acid derived from renewable biomass sources, such as through the fermentation of carbohydrates. engconfintl.org This approach reduces the reliance on petrochemical feedstocks, a core principle of green chemistry.

Catalyst Optimization: Research is expected to explore the use of non-toxic and reusable catalysts for the esterification of itaconic acid with perfluorooctyl alcohol. This moves away from traditional, more hazardous catalysts, minimizing environmental impact.

Solvent-Free Synthesis: The development of solvent-free or melt polycondensation reaction conditions is a significant goal. nih.gov This would eliminate the need for volatile organic compounds (VOCs), which are often harmful to the environment and human health.

Energy Efficiency: Investigating energy-efficient reaction pathways, such as microwave-assisted synthesis, could significantly reduce the energy consumption of the production process.

Atom Economy: Designing synthesis routes that maximize the incorporation of all starting materials into the final product (high atom economy) will be crucial for minimizing waste.

Green Chemistry PrincipleApplication in this compound Synthesis
Renewable Feedstocks Use of bio-based itaconic acid from fermentation. engconfintl.org
Safer Solvents and Auxiliaries Development of solvent-free reaction conditions. nih.gov
Catalysis Employment of non-toxic and recyclable catalysts.
Energy Efficiency Exploration of microwave-assisted or other low-energy synthesis methods.
Atom Economy Optimization of reaction pathways to minimize by-product formation.
Waste Prevention Designing processes that generate minimal waste.

Exploration of Novel Polymer Architectures and Advanced Functionalities

The unique combination of a polymerizable itaconate backbone and the distinct properties of perfluorooctyl chains opens the door to a wide array of novel polymer architectures with advanced functionalities.

Homopolymers and Copolymers: While the homopolymerization of sterically hindered diesters like this compound can be challenging, controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, could yield well-defined homopolymers. Copolymerization with other monomers, such as methyl methacrylate (B99206) or styrene (B11656), offers a versatile strategy to tailor the polymer's properties. nih.gov

Block Copolymers: The synthesis of block copolymers incorporating segments of poly(this compound) could lead to self-assembling materials with unique nanostructures. These could find applications in areas like surface patterning and drug delivery.

Graft Polymers and Polymer Brushes: Grafting poly(this compound) chains onto other polymer backbones or surfaces can create materials with specialized surface properties, such as superhydrophobicity or oleophobicity.

Cross-linked Networks: The double bond in the itaconate moiety allows for post-polymerization modification and cross-linking. mdpi.com This can be exploited to create robust and chemically resistant thermoset materials.

These novel architectures could unlock advanced functionalities, including:

Superhydrophobic and Oleophobic Surfaces: The high concentration of fluorine in the perfluorooctyl chains can impart exceptional water and oil repellency. nih.gov

Low Surface Energy Coatings: Polymers containing this compound are expected to exhibit very low surface energies, making them suitable for anti-fouling and self-cleaning applications.

Dielectric Materials: The fluorine content may also lead to materials with low dielectric constants, which are valuable in the electronics industry.

Interdisciplinary Research Opportunities Involving this compound

The distinctive properties of this compound position it as a candidate for research at the intersection of several scientific disciplines.

Biomedical Materials: The biocompatibility of itaconic acid-based polymers, combined with the biostability of fluorinated compounds, suggests potential applications in biomedical devices, coatings for implants, and drug delivery systems. mdpi.com However, the biological interactions of the perfluorooctyl chains would require thorough investigation.

Advanced Textiles: Incorporating polymers of this compound into textiles could lead to the development of high-performance fabrics with superior water and stain repellency.

Microelectronics: The potential for low dielectric constant materials could be explored in the fabrication of next-generation microelectronic components.

Separation Membranes: The unique surface properties could be harnessed to create highly selective membranes for separating oil-water mixtures or for specific filtration applications.

Research AreaPotential Application of this compound
Biomedical Engineering Biocompatible and biostable coatings for medical devices.
Textile Industry Development of water and stain-repellent fabrics.
Microelectronics Creation of low-dielectric constant materials for insulation.
Environmental Science Fabrication of selective membranes for separation processes.

Current Challenges and Future Perspectives in this compound Research

Despite its promise, research into this compound faces several challenges that will need to be addressed in the future.

Current Challenges:

Monomer Synthesis and Purification: The synthesis of high-purity this compound can be challenging, and efficient purification methods are needed.

Polymerization Difficulties: The bulky perfluorooctyl groups can sterically hinder the polymerization process, leading to low polymerization rates and limited molecular weights. engconfintl.org

Processability of Polymers: The resulting fluorinated polymers may have high melting points and limited solubility in common solvents, making them difficult to process. nih.gov

Environmental and Health Considerations: The long-term environmental fate and potential health impacts of perfluorooctyl-containing compounds are under scrutiny, and any new material in this class will require rigorous assessment.

Future Perspectives:

The future of this compound research will likely focus on overcoming these challenges. Innovations in catalysis and polymerization techniques will be key to producing high-molecular-weight polymers with controlled architectures. The development of novel processing methods will be essential for fabricating these materials into useful forms. Furthermore, a thorough understanding of the structure-property relationships will guide the design of new materials with tailored functionalities. As the demand for high-performance, specialty polymers continues to grow, this compound and its derivatives represent a promising, albeit challenging, area for future research and development.

Q & A

Q. What strategies address heterogeneity in experimental designs when synthesizing meta-analytical data on this compound’s therapeutic potential?

  • Methodological Answer : Follow PRISMA guidelines to systematically extract data, categorizing studies by PICOT components. Use random-effects models to account for variability, and perform subgroup analyses (e.g., by disease model or outcome metric). Address publication bias via funnel plots and trim-and-fill methods .

Key Methodological Considerations

  • Experimental Design : Prioritize PICOT frameworks to define Population (e.g., macrophage subtypes), Intervention (dose/route), Comparison (endogenous itaconate), Outcome (e.g., cytokine levels), and Time (acute vs. chronic exposure) .
  • Data Contradiction Analysis : Systematically evaluate study protocols for variability in cell lines, animal strains, or assay conditions. Use sensitivity analyses to identify outlier datasets .
  • Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for in vivo studies and ensure raw data transparency via public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.